INCB054828 -

INCB054828

Catalog Number: EVT-1533835
CAS Number:
Molecular Formula: C20H16FN7OS
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
INCB054828 is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) types 1, 2, and 3 (FGFR1/2/3), with potential antineoplastic activity. FGFR inhibitor INCB054828 binds to and inhibits FGFR1/2/3, which may result in the inhibition of FGFR1/2/3-related signal transduction pathways. This inhibits proliferation in FGFR1/2/3-overexpressing tumor cells. FGFR, a family of receptor tyrosine kinases upregulated in many tumor cell types, plays a key role in cellular proliferation, migration, and survival. Check for active clinical trials or closed clinical trials using this agent.
Overview

INCB054828, also known as pemigatinib, is a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3. It has been developed for the treatment of various cancers associated with genetic alterations in these receptors. Fibroblast growth factor receptors play a crucial role in cell proliferation, survival, and differentiation; thus, their dysregulation is implicated in numerous malignancies. Pemigatinib has shown promising results in preclinical studies and is currently undergoing clinical trials for conditions such as urothelial carcinoma and cholangiocarcinoma .

Source

Pemigatinib was synthesized by Incyte Corporation and has been characterized through various studies that detail its pharmacological properties and therapeutic potential. The compound has been evaluated in several clinical trials, demonstrating its efficacy against tumors with specific FGFR alterations .

Classification

Pemigatinib is classified as a kinase inhibitor, specifically targeting the fibroblast growth factor receptor family. Its selectivity for FGFR1, FGFR2, and FGFR3 distinguishes it from other kinase inhibitors that may affect a broader range of targets .

Synthesis Analysis

Methods

The synthesis of pemigatinib involves multiple steps that utilize well-defined starting materials. The process primarily includes:

  1. Formation of key intermediates: Starting materials undergo reactions to form intermediates that are further processed.
  2. Cyclization reactions: These intermediates are subjected to cyclization to form the core structure of pemigatinib.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure its quality and potency.

Technical Details

The synthesis pathway typically includes:

  • The use of specific reagents under controlled conditions to facilitate the desired chemical transformations.
  • Monitoring reaction progress through analytical techniques like thin-layer chromatography or gas chromatography to confirm the formation of intermediates and final products .
Molecular Structure Analysis

Structure

Pemigatinib has a complex molecular structure characterized by its selective binding to fibroblast growth factor receptors. The chemical formula is C₁₆H₁₃F₆N₄O, indicating the presence of multiple functional groups that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 377.3 g/mol.
  • Key Structural Features: The compound contains a pyrimidine ring and various substituents that enhance its selectivity for FGFRs.
Chemical Reactions Analysis

Reactions

Pemigatinib undergoes specific chemical reactions during its synthesis, including:

  • Nucleophilic substitutions: These are essential for forming the desired functional groups on the molecular framework.
  • Cyclization reactions: Critical for developing the core structure necessary for FGFR inhibition.

Technical Details

Each reaction step requires careful optimization of conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques are employed at each stage to confirm the identity and purity of intermediates .

Mechanism of Action

Process

Pemigatinib exerts its therapeutic effects by selectively inhibiting fibroblast growth factor receptors 1, 2, and 3. This inhibition disrupts downstream signaling pathways involved in tumor growth and survival.

Data

  • Inhibition Potency: The half-maximal inhibitory concentrations (IC50) for FGFR1, FGFR2, and FGFR3 are reported as 0.4 nM, 0.5 nM, and 1.0 nM respectively, indicating high potency against these targets .
  • Selectivity: Pemigatinib shows significantly weaker activity against FGFR4 (IC50 = 30 nM), highlighting its selectivity for the first three receptors.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pemigatinib typically appears as a white to off-white solid.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Pemigatinib's reactivity is primarily influenced by its functional groups which participate in binding interactions with target receptors.
Applications

Scientific Uses

Pemigatinib is primarily investigated for its applications in oncology:

  • Cancer Treatment: It is being evaluated for efficacy in treating cancers with specific genetic alterations involving fibroblast growth factor receptors.
  • Clinical Trials: Ongoing clinical trials aim to establish its safety profile and therapeutic effectiveness in patients with urothelial carcinoma, cholangiocarcinoma, and other malignancies linked to FGFR mutations .

The development of pemigatinib represents a significant advancement in targeted cancer therapies, offering hope for improved outcomes in patients with specific genetic profiles associated with fibroblast growth factor receptor dysregulation.

Properties

Product Name

INCB054828

Molecular Formula

C20H16FN7OS

Synonyms

INCB054828; INCB-054828; INCB 054828; INCB54828; INCB 54828; INCB-54828.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.